(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-5-prop-2-enoxyoxane-3,4-diol;prop-2-enoic acid
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Overview
Description
The compound (2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-5-prop-2-enoxyoxane-3,4-diol;prop-2-enoic acid is a complex organic molecule with multiple hydroxyl groups and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-5-prop-2-enoxyoxane-3,4-diol;prop-2-enoic acid typically involves multiple steps. The starting materials are often simple sugars or sugar derivatives, which undergo a series of protection, glycosylation, and deprotection steps to form the desired compound. The reaction conditions usually involve the use of protecting groups to prevent unwanted reactions at specific hydroxyl sites, and the glycosylation step often requires the use of a glycosyl donor and an acceptor in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound (2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-5-prop-2-enoxyoxane-3,4-diol;prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride or phosphorus tribromide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction can regenerate the original hydroxyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound can be used as a probe to study carbohydrate-protein interactions. Its structure mimics that of natural sugars, making it useful in the study of glycosylation processes.
Medicine
In medicine, the compound has potential applications as a drug or drug precursor. Its ability to interact with biological molecules makes it a candidate for the development of new therapeutics.
Industry
In industry, the compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it valuable in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-5-prop-2-enoxyoxane-3,4-diol;prop-2-enoic acid involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The prop-2-enoic acid moiety can participate in various chemical reactions, further modulating the activity of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sugar derivatives and glycosylated molecules. Examples include:
- (2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol
- (2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-5-methoxyoxane-3,4-diol
Uniqueness
The uniqueness of (2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-5-prop-2-enoxyoxane-3,4-diol;prop-2-enoic acid lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with biological molecules in ways that other similar compounds cannot, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
72643-13-1 |
---|---|
Molecular Formula |
C18H30O13 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-5-prop-2-enoxyoxane-3,4-diol;prop-2-enoic acid |
InChI |
InChI=1S/C15H26O11.C3H4O2/c1-2-3-23-12-11(21)9(19)7(4-16)24-14(12)26-15(6-18)13(22)10(20)8(5-17)25-15;1-2-3(4)5/h2,7-14,16-22H,1,3-6H2;2H,1H2,(H,4,5)/t7-,8-,9-,10-,11+,12-,13+,14-,15-;/m1./s1 |
InChI Key |
DQUBFNAWVDRFFT-UYHDHLFSSA-N |
Isomeric SMILES |
C=CCO[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)CO)O)O.C=CC(=O)O |
Canonical SMILES |
C=CCOC1C(C(C(OC1OC2(C(C(C(O2)CO)O)O)CO)CO)O)O.C=CC(=O)O |
Origin of Product |
United States |
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